molecular formula C18H16N2O4 B2963818 N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946203-92-5

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2963818
CAS No.: 946203-92-5
M. Wt: 324.336
InChI Key: IHOGQQOGHSAFBP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a chemical compound based on the 4-hydroxyquinoline-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. This compound features a quinoline core substituted with a 4-hydroxy group and a carboxamide linkage to a 2,4-dimethoxyphenyl ring. While specific biological data for this exact compound is not extensively published in the available literature, its core structure is closely related to several pharmacologically active molecules. The 4-hydroxyquinoline-3-carboxamide scaffold is a privileged structure in drug discovery. A prominent example is Ivacaftor, a CFTR potentiator with the chemical name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, which shares this core motif . Ivacaftor is a key therapeutic agent for cystic fibrosis, and its existence underscores the potential of this chemical class to interact with biologically relevant protein targets . The specific substitution pattern on the carboxamide nitrogen, in this case with a 2,4-dimethoxyphenyl group, is a critical determinant of the compound's physical properties, binding affinity, and overall research application. Other analogs, such as N-(2,4-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide, demonstrate the research interest in modifying this part of the molecule . This product is intended for research applications, including but not limited to use as a standard in analytical chemistry, a building block in organic synthesis for creating novel compound libraries, or a probe for investigating structure-activity relationships (SAR) in biological systems. Researchers can leverage this compound to explore its potential interactions with various enzymatic targets or cellular pathways. Please note: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGQQOGHSAFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating bacterial and viral infections.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as bacterial RNA polymerase or viral enzymes. The compound can inhibit the activity of these enzymes, thereby preventing the replication and proliferation of pathogens. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The table below compares structural features, molecular weights, and physical properties of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide with key analogues:

Compound Name Quinoline Substituents Amide Substituent Molecular Weight Melting Point (°C) Purity (%) Key References
Target Compound 4-hydroxy 2,4-dimethoxyphenyl ~353.35* Not reported Not reported -
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-hydroxy, 2-oxo, 1-ethyl 3-chlorophenyl 369.84 Not reported Not reported
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) 4-hydroxy, 5-methoxy, 2-oxo, 1-methyl 4-(trifluoromethyl)phenyl 495.45 Not reported Not reported
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) None (quinoline-4-carboxamide) 3-(dimethylamino)propyl, morpholine-linked phenyl 530.62 188.1–189.4 97.6
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide None (quinoline-4-carboxamide) 3-pyridinyl 339.37 Not reported Not reported

*Calculated based on molecular formula C₁₈H₁₆N₂O₄.

Key Observations:

  • Lipophilicity: The 2,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to analogues with chlorophenyl (e.g., ) or pyridinyl (e.g., ) substituents. This property may enhance cellular uptake but reduce aqueous solubility.
  • Hydrogen Bonding: The 4-hydroxy group in the target compound and analogues like tasquinimod could facilitate interactions with biological targets, whereas 2-oxo groups (e.g., in ) may alter tautomerization states and binding modes.
  • Thermal Stability: Melting points for synthesized compounds (e.g., 5a5 at 188°C ) suggest that bulky substituents (e.g., morpholine) improve crystallinity compared to simpler amides.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a 4-hydroxy group and a dimethoxyphenyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities. The structure can be visualized as follows:

  • Quinoline Core : A bicyclic structure known for various biological properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Carboxamide Functional Group : Contributes to the compound's solubility and potential binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound inhibits bacterial RNA polymerase and viral enzymes, preventing pathogen replication. Molecular docking studies indicate that it effectively binds to the active sites of these enzymes, disrupting their normal functions.
  • Antiviral Properties : Its efficacy against viral infections has been demonstrated through various assays, where it showed significant inhibition of viral growth with minimal cytotoxicity .

Biological Activity Summary

Activity Type Efficacy Mechanism
AntimicrobialModerate to HighInhibition of RNA polymerase
AntiviralSignificantInhibition of viral enzymes
CytotoxicityLowMinimal effect on normal cells

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial properties using minimum inhibitory concentration (MIC) assays. The compound exhibited moderate antibacterial activity against several strains, highlighting its potential as a lead compound in developing new antibiotics .
  • Antiviral Efficacy :
    • In vitro studies demonstrated that derivatives of quinoline compounds, including this compound, showed promising antiviral activity against HIV and other viruses. The results indicated that structural modifications could enhance efficacy while reducing cytotoxicity .
  • Cytotoxicity Assessment :
    • A comparative analysis was conducted on various quinoline derivatives, revealing that this compound had lower cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin while maintaining significant anticancer activity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the condensation of substituted anilines (e.g., 2,4-dimethoxyaniline) with keto esters or cyclic ketones to form the quinoline core. Introduce the carboxamide group via coupling reactions (e.g., using EDCI/HOBt or carbodiimide-mediated activation) .
  • Optimization : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between parameters .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase HPLC with UV detection .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, particularly for the hydroxyquinoline and carboxamide moieties .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions). IR spectroscopy can confirm carbonyl (C=O) stretches in the carboxamide .
  • Purity assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times against standards .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model the electron density distribution, identifying nucleophilic/electrophilic sites (e.g., the 4-hydroxy group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structure-activity relationship (SAR) studies .
  • Reaction path analysis : Employ transition state modeling to explore regioselectivity in derivatization reactions (e.g., alkylation of the hydroxy group) .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies?

  • Approaches :

  • Meta-analysis : Systematically compare datasets to identify variables (e.g., assay type, solvent used) that may explain discrepancies. For example, aqueous solubility issues could lead to false negatives in cell-based assays .
  • Substituent effect studies : Synthesize analogs with modified methoxy/hydroxy groups to isolate contributions of specific functional groups to bioactivity .
  • Experimental replication : Validate conflicting results under standardized conditions (e.g., fixed pH, temperature) to minimize environmental variability .

Q. What are the best practices for designing derivatives to enhance target specificity?

  • Guidelines :

  • Bioisosteric replacement : Substitute the 2,4-dimethoxyphenyl group with isosteres (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and hydrogen-bonding capacity .
  • Protecting group strategies : Temporarily protect the 4-hydroxy group during derivatization to prevent unwanted side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups) .
  • High-throughput screening : Test derivatives against a panel of related targets (e.g., kinase isoforms) to assess selectivity and off-target effects .

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